4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a thiophene ring, a triazole ring, and a tolyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine group, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Various substituted thiophene or triazole derivatives
Scientific Research Applications
4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
- 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(o-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-(((5-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Properties
CAS No. |
478256-24-5 |
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Molecular Formula |
C15H14N4S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S2/c1-10-4-3-5-12(8-10)14-17-18-15(20)19(14)16-9-13-7-6-11(2)21-13/h3-9H,1-2H3,(H,18,20)/b16-9+ |
InChI Key |
DHHPDNYDLDEALB-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)C |
Origin of Product |
United States |
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